molecular formula C6H5Cl2NO B1266657 5-Amino-2,4-dichlorophenol CAS No. 39489-79-7

5-Amino-2,4-dichlorophenol

Cat. No. B1266657
CAS RN: 39489-79-7
M. Wt: 178.01 g/mol
InChI Key: QPHMVRPABQUYGN-UHFFFAOYSA-N
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Description

Synthesis Analysis

Molecular Structure Analysis

The molecular and crystal structure of related compounds, serving as analogs or intermediates to 5-Amino-2,4-dichlorophenol, has been characterized by various spectroscopic techniques, including FT-IR, NMR, HRMS, and single-crystal X-ray diffraction. For example, the crystal structure analysis and DFT calculations provide insight into the bond lengths, bond angles, torsion angles, and the electronic properties of these compounds, which are crucial for understanding the chemical behavior and reactivity of 5-Amino-2,4-dichlorophenol analogs (Nagaraju Kerru et al., 2019).

Chemical Reactions and Properties

The chemical reactivity and properties of compounds structurally related to 5-Amino-2,4-dichlorophenol can be inferred through studies involving molecular docking, vibrational, structural, and electronic analyses. These studies provide a comparative understanding of the reactive sites, stability arising from hyper-conjugative interactions, charge delocalization, and potential applications in nonlinear optical materials and biological activities (K. Vanasundari et al., 2018).

Physical Properties Analysis

The physical properties of 5-Amino-2,4-dichlorophenol and related compounds can be deduced from their synthesis and structural analyses. These properties include solubility in various solvents, melting points, and crystalline forms. The detailed synthesis process and purification steps significantly influence the physical state and purity of the final product.

Chemical Properties Analysis

Scientific Research Applications

Catalytic Performance Enhancement

5-Amino-2,4-dichlorophenol has been utilized in the synthesis of a nickel complex catalyst, significantly enhancing the performance of catalytic hydrolysis of sodium borohydride. This advancement led to a marked increase in hydrogen production rate and a reduction in reaction time, proving its efficacy in catalytic applications (Kılınç, Sahin, & Saka, 2017).

Sonochemical Degradation of Pollutants

Research has explored the sonochemical degradation of various organic pollutants, including 2,4-dichlorophenol, in aqueous solutions. This method showed effective mineralization of pollutants, releasing chloride ions, and proving advantageous over other remediation methods due to the minimal formation of organic byproducts (Goskonda, Catallo, & Junk, 2002).

Biosensing and Interaction Studies

The interactions between 2,4-dichlorophenol and myoglobin have been studied for biosensing applications. This research revealed insights into the mechanisms of interaction between hemoproteins and chlorophenols, which can have significant implications in biotechnology and biosensors (Sun, Wang, & Liu, 2012).

Environmental Clean-Up

5-Amino-2,4-dichlorophenol has been employed in environmental remediation efforts, particularly in the removal of dichlorophenol from contaminated soil and water. Studies have shown the effectiveness of using biosurfactants for this purpose, achieving high removal efficiencies from both water and soil (Christopher et al., 2021).

Safety And Hazards

5-Amino-2,4-dichlorophenol is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for 5-Amino-2,4-dichlorophenol were not found, research on related compounds like g-C3N4-based photocatalysts for organic pollutant removal suggests potential environmental applications .

properties

IUPAC Name

5-amino-2,4-dichlorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2NO/c7-3-1-4(8)6(10)2-5(3)9/h1-2,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPHMVRPABQUYGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1O)Cl)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90192625
Record name Phenol, 5-amino-2,4-dichloro-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-2,4-dichlorophenol

CAS RN

39489-79-7
Record name Phenol, 5-amino-2,4-dichloro-
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Record name 39489-79-7
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Record name Phenol, 5-amino-2,4-dichloro-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Amino-2,4-dichlorophenol
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Synthesis routes and methods

Procedure details

Iron powder (4.03 g, 72.1 mmol) was added slowly to the solution of 2,4-dichloro-5-nitrophenol (3.00 g, 14.4 mmol) in acetic acid (100 ml). After stirring at room temperature overnight, the reaction mixture became milky with formation of a white precipitate. The precipitate was filtered off and the filtrate was concentrated to ca. 20 mL. The residue was diluted with water (100 mL) and neutralized by slow addition of sodium bicarbonate. The mixture was then extracted with methylene chloride (3×150 mL). The organic layer were combined, dried over sodium sulfate, filtered and concentrated to dryness to afford 5-amino-2,4-dichlorophenol (2.20 g, 86%) as a brown solid. 1H-NMR (DMSO-d6) 89.91 (s, 1H), 7.10 (s, 1H), 6.42 (s, 1H), 5.34 (s, 2H); MS LC-MS (M+H)+=178.2, RT=2.10 min.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
4.03 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
D KILINC, O Sahin, S HOROZ - Digest Journal of Nanomaterials and …, 2019 - chalcogen.ro
Schiff bases having the general formula R-NC= NR include at least one azomethine group which is the most active group as ligands in coordination chemistry (AG Imer 2018). Schiff …
Number of citations: 1 chalcogen.ro
D Kilinc, O Sahin - Renewable Energy, 2020 - Elsevier
In this work, we aimed to present an efficient catalyst in potassium borohydride hydrolysis for hydrogen production. Therefore 5-Amino-2,4-dichlorophenol-3,5-ditertbutylsalisylaldimine-…
Number of citations: 23 www.sciencedirect.com
Ö Şahin, D Kilinc, S Horoz - Inorganic and Nano-Metal Chemistry, 2020 - Taylor & Francis
5 amino-2,4-dichlorophenol-3,5 ditertbuthylsalisylaldimine-Mn(II) complex was synthesized via the wet chemical method. The Mn(II) complex, characterized by its structural and optical …
Number of citations: 4 www.tandfonline.com
D Kılınç, Ö Şahin, C Saka - International Journal of Hydrogen Energy, 2017 - Elsevier
In this study, 5-amino-2, 4-dichlorophenol-3, 5-ditertbutylsalisylaldimine-Ni complex catalyst is synthesised and used as an alternative to previous studies to produce hydrogen from …
Number of citations: 37 www.sciencedirect.com
D Kilinc, O Sahin - International Journal of Hydrogen Energy, 2021 - Elsevier
Cerium oxide supported 5-Amino-2,4-dichlorophenol-3,5-ditertbutylsalisylaldimine-Nickel complex for the first time was used to produce H 2 from hydrolysis of sodium borohydride. …
Number of citations: 14 www.sciencedirect.com
D Kılınc, Ö Şahin - International Journal of Hydrogen Energy, 2019 - Elsevier
It is the first study to synthesize Co(II)-Schiff Base complex and to use it like a catalyst for potassium borohydride hydrolysis reaction to hydrogen production. Co(II)-complex is …
Number of citations: 25 www.sciencedirect.com
D Kilinc, O Sahin, S Horoz - Journal of Ovonic Research, 2018 - chalcogen.ro
With the growing energy demand, the depletion of readily available, economical fossil fuel sources create an important intimidation to the global administrations in the future. Due to the …
Number of citations: 4 www.chalcogen.ro
D Kilinc, O Sahin - International Journal of Hydrogen Energy, 2022 - Elsevier
Herein, we report an efficient, environmentally friendly and stable catalyst development to hydrogen evolution from sodium borohydride hydrolysis. For this purpose, Ruthenium complex …
Number of citations: 2 www.sciencedirect.com
D Kilinc, Ö Şahin, S Horoz - Journal of Materials Science: Materials in …, 2019 - Springer
The Zn(II) metal Schiff-base complex was synthesized by the cost-effective chemical precipitation technique. It was determined that Zn(II) metal Schiff-base complex was polycrystalline …
Number of citations: 6 link.springer.com
HG Bray, SP James, WV Thorpe - Biochemical Journal, 1957 - ncbi.nlm.nih.gov
… It seems likely, for example, that 5-amino-2:4-dichlorophenol is a product of the reduction of 2:4-dichloro-5-nitrophenol rather than a product of the hydroxylation of 2:4-dichloroaniline, …
Number of citations: 40 www.ncbi.nlm.nih.gov

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